ethyl 5-((2-(2,6-dimethoxybenzamido)benzoyl)oxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate
Description
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Properties
IUPAC Name |
ethyl 5-[2-[(2,6-dimethoxybenzoyl)amino]benzoyl]oxy-2-methyl-1-phenylindole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H30N2O7/c1-5-42-34(39)30-21(2)36(22-12-7-6-8-13-22)27-19-18-23(20-25(27)30)43-33(38)24-14-9-10-15-26(24)35-32(37)31-28(40-3)16-11-17-29(31)41-4/h6-20H,5H2,1-4H3,(H,35,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUBJKBVXVWRIMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C3=CC=CC=C3NC(=O)C4=C(C=CC=C4OC)OC)C5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H30N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Structure
The compound features an indole core substituted with various functional groups, contributing to its biological activity. The chemical structure can be summarized as follows:
- IUPAC Name: Ethyl 5-((2-(2,6-dimethoxybenzamido)benzoyl)oxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate
- Molecular Formula: C₁₉H₁₉N₃O₄
- Molecular Weight: Approximately 345.37 g/mol
| Property | Value |
|---|---|
| Melting Point | Not available |
| Solubility | Soluble in organic solvents; insoluble in water |
| LogP (octanol-water partition coefficient) | Not determined |
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation: It could interact with various receptors, potentially influencing cellular signaling pathways.
- Antioxidant Activity: Similar compounds have demonstrated antioxidant properties, which may contribute to their protective effects against oxidative stress.
Pharmacological Effects
Research has indicated that derivatives of indole compounds often exhibit a range of pharmacological effects:
- Anticancer Activity: Some studies suggest that indole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
- Antimicrobial Properties: Compounds with similar structures have shown activity against bacterial and fungal pathogens.
- Anti-inflammatory Effects: The modulation of inflammatory pathways may also be a potential activity of this compound.
Case Study 1: Anticancer Activity
A study investigating the anticancer properties of structurally related indole derivatives found that they effectively inhibited the growth of breast cancer cells (MCF-7). The mechanism was attributed to the induction of apoptosis via the activation of caspase pathways.
Case Study 2: Antimicrobial Effects
In vitro tests on derivatives similar to this compound revealed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be below 50 µg/mL for both pathogens.
Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of MCF-7 cell proliferation | [Study on Indole Derivatives] |
| Antimicrobial | Effective against S. aureus and E. coli | [Antimicrobial Study] |
| Anti-inflammatory | Modulation of cytokine release | [Inflammation Research] |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
